1,3,5-Tri(1H-tetrazol-5-yl)benzene
Overview
Description
1,3,5-Tri(1H-tetrazol-5-yl)benzene:
Mechanism of Action
Target of Action
Tetrazoles are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which could influence their interaction with targets .
Biochemical Pathways
Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
It’s known that tetrazoles have a wide range of biological activities, which could result in various molecular and cellular effects .
Action Environment
The compound is a white crystalline solid with high thermal and chemical stability . It is insoluble in water and most organic solvents at room temperature . Its preparation, operation, and storage should be conducted under specialized laboratory conditions, and it should be strictly controlled to avoid contact with fire sources or other flammable materials, and to avoid severe impact or friction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tri(1H-tetrazol-5-yl)benzene can be synthesized through various methods. A common approach involves the substitution of hydrogen atoms on the benzene ring with tetrazole groups under suitable reaction conditions . One method includes the reaction of 1,3,5-tris(bromomethyl)benzene with sodium azide in dimethylformamide (DMF) to form the corresponding tetrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tri(1H-tetrazol-5-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced tetrazole derivatives.
Substitution: The tetrazole groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,3,5-Tri(1H-tetrazol-5-yl)benzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3,5-Tri(1H-imidazol-1-yl)benzene: This compound has imidazole groups instead of tetrazole groups and is used in similar applications, such as MOF synthesis.
1,3,5-Tri(1H-pyrazol-5-yl)benzene: This compound contains pyrazole groups and is used in the study of supramolecular structures.
Uniqueness: 1,3,5-Tri(1H-tetrazol-5-yl)benzene is unique due to its high energy density and stability, making it particularly suitable for high-energy material applications. Its ability to form stable complexes with metal ions also sets it apart from similar compounds .
Properties
IUPAC Name |
5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N12/c1-4(7-10-16-17-11-7)2-6(9-14-20-21-15-9)3-5(1)8-12-18-19-13-8/h1-3H,(H,10,11,16,17)(H,12,13,18,19)(H,14,15,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBCVHAPAZSJFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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